molecular formula C11H7ClN2O B13048536 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B13048536
M. Wt: 218.64 g/mol
InChI Key: MSHYQZUEJFQRFJ-UHFFFAOYSA-N
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Description

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound that belongs to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-chloroindole with appropriate reagents to introduce the oxopropanenitrile group. One common method involves the use of a nitrile group donor and a suitable base under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more hydrogenated derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C11H7ClN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2

InChI Key

MSHYQZUEJFQRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CC#N

Origin of Product

United States

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